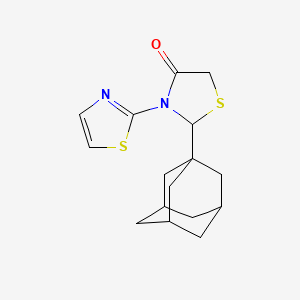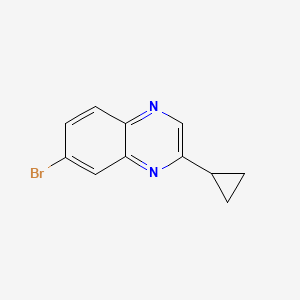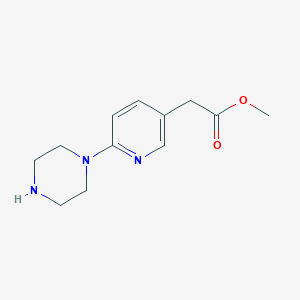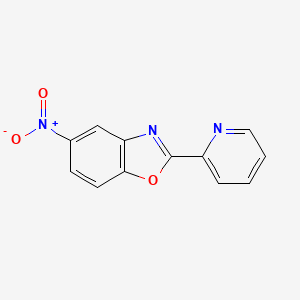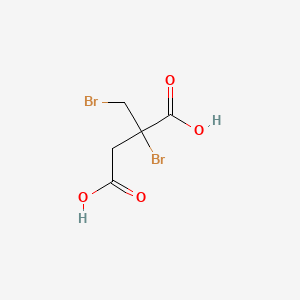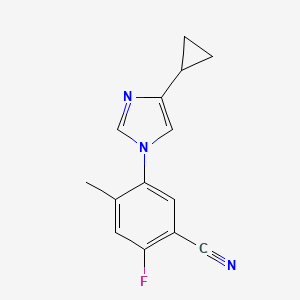
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles. This compound is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is further connected to a fluorinated benzonitrile structure. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile involves several steps. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting cyclopropylamine with glyoxal in the presence of ammonium acetate.
Attachment of the imidazole ring to the benzonitrile structure: This step involves the reaction of the imidazole derivative with 2-fluoro-4-methylbenzonitrile under specific conditions, such as the use of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
化学反应分析
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
科学研究应用
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes within cells.
相似化合物的比较
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile can be compared with other similar compounds, such as:
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid: This compound has a carboxylic acid group instead of a nitrile group, which may affect its reactivity and biological activity.
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzonitrile: The presence of a methoxy group instead of a fluorine atom can lead to different chemical and biological properties.
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzamide: This compound has an amide group, which can influence its solubility and interaction with biological targets.
属性
分子式 |
C14H12FN3 |
|---|---|
分子量 |
241.26 g/mol |
IUPAC 名称 |
5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methylbenzonitrile |
InChI |
InChI=1S/C14H12FN3/c1-9-4-12(15)11(6-16)5-14(9)18-7-13(17-8-18)10-2-3-10/h4-5,7-8,10H,2-3H2,1H3 |
InChI 键 |
VWSFOEHQKFAAGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



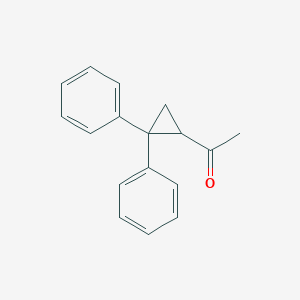
![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
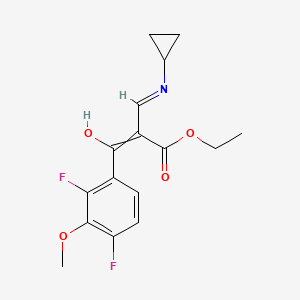
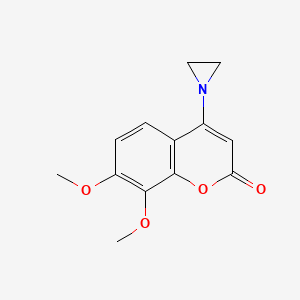


![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)
